molecular formula C8H5BrN2O B12366643 6-bromo-6H-quinazolin-4-one

6-bromo-6H-quinazolin-4-one

Cat. No.: B12366643
M. Wt: 225.04 g/mol
InChI Key: IBSXWJOAGUQNQQ-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold in Drug Discovery

The quinazolinone nucleus is widely regarded as a "privileged structure" in medicinal chemistry. nih.govomicsonline.org This designation stems from its ability to bind to various biological targets, leading to a broad spectrum of pharmacological effects. nih.govresearchgate.net Quinazolinone derivatives have demonstrated significant potential across numerous therapeutic areas, including but not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, and antiviral applications. ijpsjournal.comnih.govmdpi.comresearchgate.net

The structural versatility of the quinazolinone core is a key factor in its success. ijpsjournal.com The different positions on the bicyclic system (2, 3, 5, 6, 7, and 8) can be substituted with various functional groups, which significantly influences the physicochemical properties and biological activity of the resulting molecules. nih.govunipa.it This adaptability allows medicinal chemists to fine-tune the structure of quinazolinone derivatives to optimize their efficacy, selectivity, and pharmacokinetic profiles for specific therapeutic targets. ijpsjournal.com For instance, certain derivatives have been developed as potent inhibitors of enzymes like protein kinases, which are crucial in regulating cell functions and are often implicated in diseases such as cancer. ijpsjournal.comekb.eg

Historical Context of Quinazolinone Derivatives in Chemical Research

The journey of quinazoline (B50416) chemistry began in the 19th century. The first synthesis of a quinazoline derivative was reported in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen (B1215507) with anthranilic acid. wisdomlib.orgnih.govresearchgate.net The parent compound, quinazoline, was first synthesized in 1903 by Gabriell. ajrconline.org These early discoveries laid the groundwork for extensive research into the synthesis and properties of this class of heterocyclic compounds. ujpronline.com Over the decades, the stability and versatile reactivity of the quinazolinone nucleus have inspired the development of numerous synthetic methodologies and the creation of vast libraries of derivatives. ajrconline.orgomicsonline.org

Strategic Importance of Bromine Substitution at Position 6 of the Quinazolin-4-one Nucleus

Structure-activity relationship (SAR) studies have consistently highlighted that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are critical for modulating pharmacological activity. nih.govomicsonline.org The introduction of a halogen atom, particularly bromine, at the 6-position has proven to be a particularly effective strategy for enhancing the therapeutic potential of quinazolinone derivatives. smolecule.comevitachem.com

The presence of bromine at C-6 can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can lead to improved binding affinity for biological targets and enhanced metabolic stability. smolecule.com Research has shown that 6-bromo-substituted quinazolinones exhibit potent activities across various disease models. For example, numerous studies have reported the synthesis of 6-bromo-quinazolin-4-one derivatives with significant anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The strategic placement of bromine is often a key feature in the design of novel inhibitors targeting specific enzymes or receptors. For instance, 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine has been investigated for its anticancer properties, with its unique substitution pattern contributing to its selectivity. smolecule.com Similarly, the synthesis of 6-bromo-2-styrylquinazolin-4(3H)-ones has led to compounds evaluated as antimitotic agents that inhibit tubulin polymerization. mdpi.com

Scope and Relevance of Research on 6-Bromo-6H-quinazolin-4-one Derivatives

Research focused on this compound and its derivatives is extensive and continues to expand. Scientists are exploring these compounds as scaffolds for the development of new therapeutic agents against a multitude of diseases. evitachem.comnih.gov The primary areas of investigation include:

Anticancer Agents: A significant body of research focuses on synthesizing and evaluating 6-bromo-quinazolinone derivatives for their cytotoxic activity against various cancer cell lines. nih.govmdpi.commdpi.com These compounds are often designed as inhibitors of key signaling pathways involved in tumor growth and proliferation, such as those involving epidermal growth factor receptor (EGFR). ekb.egmdpi.com

Antimicrobial Agents: The development of novel antibacterial and antifungal agents is another major thrust of research. Derivatives of 6-bromo-quinazolin-4-one have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmediresonline.orgbiomedpharmajournal.orgresearchgate.net

Anti-inflammatory Agents: Several studies have reported the synthesis of 6-bromo-quinazolin-4-ones with potent anti-inflammatory activity, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Chemical Probes and Intermediates: Beyond direct therapeutic applications, these compounds serve as valuable intermediates in the synthesis of more complex molecules and as chemical probes to study cellular pathways and molecular interactions. smolecule.comevitachem.com

The ongoing research underscores the strategic importance of the 6-bromo-quinazolin-4-one core as a versatile and potent pharmacophore in the quest for new and effective medicines.

Detailed Research Findings

The following table summarizes selected research findings on various derivatives of 6-bromo-quinazolin-4-one, highlighting their synthesized structures and observed biological activities.

Compound ClassSynthesis MethodBiological ActivityResearch FocusReference
6-Aryl-2-styrylquinazolin-4(3H)-ones Synthesized via Knoevenagel condensation of 6-bromo-2-methylquinazolin-4-one with benzaldehyde (B42025) derivatives, followed by Suzuki-Miyaura cross-coupling.Evaluated for in vitro cytotoxicity against cancer cell lines and for antimicrobial activity against bacteria and fungi.Anticancer, Antimicrobial mdpi.com
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Prepared by treating 6-bromo-2-methylbenzoxazin-4-one with various substituted anilines.Screened for antimicrobial (antibacterial and antifungal) and anti-inflammatory activities. Certain derivatives showed significant activity comparable to standard drugs.Antimicrobial, Anti-inflammatory nih.gov
2-((3,5-Dinitrobenzyl)thio)quinazolinones Synthesized via S-alkylation of 6-substituted S-quinazolinone intermediates.Potent antitubercular activity, activated by deazaflavin (F420)-dependent nitroreductase.Antitubercular nih.gov
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives Synthesized from anthranilic acid, which is first brominated and then reacted with phenyl isothiocyanate, followed by reaction with various alkyl halides.Evaluated for antiproliferative activity against MCF-7 and SW480 cancer cell lines.Anticancer nih.gov
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Synthesized from 5-bromo anthranilic acid and o-amino benzoyl chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303).Showed high antibacterial activity against several Gram-positive and Gram-negative bacteria.Antibacterial mediresonline.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-6H-quinazolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H

InChI Key

IBSXWJOAGUQNQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 6h Quinazolin 4 One and Its Analogues

Conventional Synthetic Routes to Quinazolin-4-ones

The synthesis of the quinazolin-4-one scaffold, a foundational structure in medicinal chemistry, is well-established and can be achieved through several conventional pathways. These methods are often adaptable for the synthesis of various analogues, including the 6-bromo variant.

Condensation Reactions with Anthranilamide and its Derivatives

Condensation reactions involving anthranilamide (2-aminobenzamide) and its derivatives represent a cornerstone in the synthesis of quinazolin-4-ones. These reactions typically involve the joining of anthranilamide with a one-carbon source.

A common method is the reaction of anthranilamide with aldehydes or ketones. ajol.info This condensation is often facilitated by an acid catalyst under solvent-free conditions to produce 2,3-dihydro-4(1H)-quinazolinones. ajol.info Another well-established approach is the Niementowski reaction, which involves the condensation of anthranilic acid and amides, such as formamide (B127407), to form the quinazolin-4-one ring. epstem.nettandfonline.com

The use of orthoamides, like dimethylformamide dimethylacetal (DMFDMA), provides another versatile route. Reacting anthranilamide with DMFDMA at elevated temperatures initially yields quinazolin-4-one. nih.govnorthampton.ac.ukresearchgate.net Interestingly, prolonged reaction times or the use of different orthoamides can lead to N3-alkylation, where the alkyl group is sourced from the orthoamide itself. nih.govnorthampton.ac.ukresearchgate.net This allows for the introduction of substituents at the 3-position of the quinazolinone ring.

Table 1: Examples of Condensation Reactions for Quinazolin-4-one Synthesis

Starting Material (Anthranilamide Derivative) Reagent Conditions Product Type Citation
Anthranilamide Aldehydes/Ketones Acid catalyst, solvent-free 2,3-Dihydro-4(1H)-quinazolinones ajol.info
Anthranilic acid Formamide Heat (150-160 °C) Quinazolin-4(3H)-one epstem.net
Anthranilamide DMFDMA 150 °C Quinazolin-4-one nih.govnorthampton.ac.uk

Cyclization Approaches

Cyclization reactions are fundamental to forming the heterocyclic quinazolinone ring system. These methods often start with a pre-functionalized benzene (B151609) ring precursor that undergoes an intramolecular reaction to close the pyrimidine (B1678525) ring.

One strategy involves the base-promoted cyclization of N-acyl-2-aminobenzamides. For instance, 2-acetamido-5-bromobenzamide can be cyclized using a base like sodium hydroxide (B78521) in ethanol (B145695) to yield 6-bromo-2-methylquinazolin-4-one. mdpi.com A transition-metal-free approach involves the SNAr (nucleophilic aromatic substitution) reaction of ortho-fluorobenzamides with amides, promoted by a base such as cesium carbonate, which is then followed by cyclization to form the quinazolin-4-one ring. nih.govacs.org

More advanced cyclization strategies include tandem reactions. A ruthenium-catalyzed synthesis from 2-nitrobenzonitriles and alcohols proceeds via a tandem cyclization under air, offering a sustainable method that avoids external oxidants or reductants. rsc.org Another innovative method is the PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to create more complex, fused pyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org

One-Pot and Multi-Component Strategies

To improve efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for quinazolin-4-one synthesis. These strategies combine multiple reaction steps into a single procedure without isolating intermediates.

A notable one-pot method involves the reaction of N-(2-aminobenzoyl) benzotriazoles with amines and orthoesters or aldehydes, which produces a range of substituted quinazolin-4(3H)-ones in good yields under catalyst-free conditions. tubitak.gov.tr Another efficient multicomponent reaction uses TMSOTf (trimethylsilyl trifluoromethanesulfonate) as a promoter for the reaction of isatoic anhydride (B1165640) and primary amines, with DMSO serving as both a solvent and a carbon source. scilit.com

Domino three-component assembly reactions provide a highly efficient route. The reaction of arenediazonium salts, nitriles, and bifunctional anilines (like anthranilates) can form quinazolin-4(3H)-ones through a sequence of C–N bond formations and cyclization. acs.org Copper-catalyzed cascade reactions have also been developed, such as the isocyanide insertion into 2-halobenzamides followed by reaction with amines, to construct the quinazolinone scaffold in a single pot. acs.org Microwave-assisted one-pot syntheses from anthranilic acids, carboxylic acids, and amines have also proven effective, often proceeding through a non-isolated benzoxazinone (B8607429) intermediate. ijprajournal.com

Direct Synthesis of the 6-Bromo-Quinazolin-4-one Scaffold

For the specific synthesis of 6-bromo-6H-quinazolin-4-one, methods typically start with a bromine-substituted precursor, most commonly 5-bromoanthranilic acid.

Preparation from 5-Bromoanthranilic Acid

The most direct route to 6-bromoquinazolin-4(3H)-one involves the reaction of 5-bromoanthranilic acid with a suitable one-carbon synthon. A straightforward method is the reaction with formamide, often in the presence of an acid like acetic acid, which yields the target compound directly. rroij.com In one documented procedure, this reaction provided a 64% yield. rroij.com

Alternatively, 5-bromoanthranilic acid can be acylated and then cyclized. For example, reaction with chloro-acyl chlorides (like 3-chloropropionyl chloride or 4-chlorobutyryl chloride) first yields N-acyl-5-bromoanthranilic acids, which serve as precursors for further cyclization. nih.gov

Table 2: Direct Synthesis of 6-Bromo-Quinazolin-4-one Derivatives from 5-Bromoanthranilic Acid

Reagent Conditions Product Yield Citation
Formamide Acetic acid 6-Bromoquinazolin-4(3H)-one 64% rroij.com
Acetic Anhydride Reflux 6-Bromo-2-methyl-3,1-benzoxazin-4-one 78.51% sciensage.infonih.gov
Benzoyl Chloride Pyridine (B92270) 6-Bromo-2-phenyl-3,1-benzoxazin-4-one -

Formation of 6-Bromo-benzoxazinones as Key Intermediates

A highly common and versatile strategy for synthesizing a variety of 2- and 3-substituted 6-bromoquinazolin-4-ones involves the initial formation of a 6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is readily prepared by the reaction of 5-bromoanthranilic acid with an acid anhydride, such as acetic anhydride. sciensage.infonih.gov

The reaction of 5-bromoanthranilic acid with acetic anhydride under reflux yields 6-bromo-2-methyl-3,1-benzoxazin-4-one. sciensage.infonih.gov Similarly, using benzoyl chloride in pyridine produces 6-bromo-2-phenyl-3,1-benzoxazin-4-one. These benzoxazinone intermediates are stable and can be isolated before being treated with various nucleophiles to form the final quinazolinone product.

The subsequent reaction of the 6-bromo-benzoxazinone with a nitrogen nucleophile, such as an amine or hydrazine (B178648), cleaves the oxazinone ring and facilitates recyclization to the desired 6-bromoquinazolin-4-one. mediresonline.orgmdpi.com For example, refluxing 6-bromo-2-methyl-3,1-benzoxazin-4-one with substituted anilines in glacial acetic acid yields various 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov Reacting the benzoxazinone intermediate with hydrazine hydrate (B1144303) is a common method to introduce a 3-amino group, creating 3-amino-6-bromo-2-substituted-quinazolin-4(3H)-ones, which are valuable precursors for further derivatization. sciensage.info This two-step approach is advantageous as it allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinazolinone core. mdpi.comnih.govmdpi.combrieflands.com

Advanced and Novel Synthetic Approaches for this compound Derivatives

The synthesis of quinazolinone derivatives, including those with a bromine substituent at the 6-position, has evolved significantly. Modern approaches prioritize efficiency, selectivity, and sustainability, moving beyond traditional condensation reactions that often require harsh conditions. chim.it

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and functionalizing heterocyclic structures like quinazolinones. nih.gov The Suzuki-Miyaura reaction, in particular, is widely employed for the synthesis of polysubstituted quinazolinones due to its compatibility with various functional groups, the mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents. nih.govmdpi.com

This methodology has been effectively applied to 6-bromo-quinazolin-4-one precursors. For instance, 6-bromo-2-styrylquinazolin-4(3H)-ones have been successfully coupled with a range of arylboronic acids. These reactions are typically catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a base like sodium carbonate or potassium carbonate. mdpi.com The process involves the oxidative addition of the bromo-quinazoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired 6-aryl-substituted product. mdpi.com This sequential strategy allows for the regioselective introduction of diverse substituents at specific positions on the quinazoline (B50416) scaffold. nih.gov

A one-pot synthesis of quinazoline derivatives has also been developed, which involves a palladium-catalyzed N-arylation followed by the addition of an aldehyde to form the final product. mit.edu This approach demonstrates the versatility of palladium catalysis in constructing the quinazoline core itself.

Table 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-styrylquinazolin-4(3H)-ones with Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTime (h)Product
1Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O36-Phenyl-2-styrylquinazolin-4(3H)-one
24-Methylphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O36-(4-Methylphenyl)-2-styrylquinazolin-4(3H)-one
34-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O36-(4-Methoxyphenyl)-2-styrylquinazolin-4(3H)-one

Source: Adapted from research on the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.net

The synthesis of quinazolinones, including 6-bromo derivatives, has benefited significantly from this technology. openmedicinalchemistryjournal.com For instance, the Niementowski reaction, a classical method for quinazolinone synthesis, can be performed efficiently under microwave irradiation without a solvent. semanticscholar.org In one study, 6-bromo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized from 4-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) benzohydrazide (B10538) using microwave irradiation, which proved to be a high-yielding protocol. semanticscholar.org Another green microwave-assisted synthesis was developed using the bio-sourced solvent pinane, demonstrating a convergent and practical route to quinazolinones. nih.gov The combination of microwave heating with green solvents represents a significant step towards more sustainable chemical manufacturing. tandfonline.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

ReactionMethodReaction TimeYield (%)Reference
Quinazolinone SynthesisConventional Heating3-6 h48-89% researchgate.net
Quinazolinone SynthesisMicrowave Irradiation10-20 min66-97% researchgate.net
6-Bromo-2-methyl-quinazolinone derivative synthesisConventional Heating6 h75% semanticscholar.org
6-Bromo-2-methyl-quinazolinone derivative synthesisMicrowave Irradiation5-8 min80-92% semanticscholar.org

Green Chemistry Considerations in 6-Bromo-Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like quinazolinones to minimize environmental impact. openmedicinalchemistryjournal.com Key strategies include the use of environmentally benign solvents, development of one-pot reactions, and employment of metal-free or reusable catalysts. openmedicinalchemistryjournal.comnih.gov

For the synthesis of quinazolinone derivatives, several green approaches have been reported. Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been utilized as green and recyclable reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net One-pot, multicomponent reactions are another cornerstone of green synthesis, as they reduce the number of steps, minimize waste, and improve atom economy. acs.orgopenmedicinalchemistryjournal.com

Furthermore, metal-free synthetic methods are being explored to avoid the use of potentially toxic and costly heavy metals. A novel metal-free method for synthesizing 2-substituted quinazolines involves the organocatalytic oxidative condensation of o-aminobenzylamines and benzylamines using salicylic (B10762653) acid as a catalyst and atmospheric oxygen as the oxidant. nih.gov Photochemical methods using organic dyes like naphthalene (B1677914) monoimide under aerobic conditions also provide a sustainable, room-temperature route to quinazolinones, rivaling many transition metal-catalyzed approaches. rsc.org These green methodologies are applicable to the synthesis of 6-bromo-quinazolinones by selecting the appropriate brominated precursors.

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of newly synthesized this compound derivatives is confirmed through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). nih.govmdpi.com

Infrared (IR) Spectroscopy: The IR spectra of 6-bromo-quinazolin-4-one derivatives show characteristic absorption bands. A strong absorption peak is typically observed in the range of 1670-1720 cm⁻¹ corresponding to the C=O stretching vibration of the quinazolinone ring. mdpi.comptfarm.pl Other significant peaks include C=N stretching around 1598-1602 cm⁻¹, aromatic C=C stretching, and C-H stretching vibrations. nih.govmdpi.com The N-H stretching of the quinazolinone ring, if unsubstituted at the N-3 position, appears in the region of 3345-3365 cm⁻¹. mediresonline.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For a 6-bromo-quinazolin-4-one scaffold, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). ptfarm.pl The proton at position 5 of the quinazoline ring often appears as a singlet or a doublet with a small coupling constant, being adjacent to the bromine atom. The chemical shifts and splitting patterns of these protons are influenced by the nature and position of other substituents on the ring. For example, in 6-bromo-2-styrylquinazolin-4(3H)-ones, the vinylic protons of the styryl group appear as two doublets with a large coupling constant (J > 16 Hz), indicative of an E-isomer configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon framework. The carbonyl carbon (C-4) of the quinazolinone ring is characteristically found in the highly deshielded region, typically around δ 160-165 ppm. researchgate.netnih.gov The carbon atom attached to the bromine (C-6) and other aromatic carbons can be assigned based on their chemical shifts and by using advanced NMR techniques like HSQC and HMBC.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. For 6-bromo derivatives, the mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), with two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity. mdpi.com

Table 3: Spectroscopic Data for Representative 6-Bromo-quinazolin-4-one Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
6-Bromo-2-methyl-3-{4-[N′(3-methyl-5-oxo-1,5-dihydropyrazol-4-ylidene)hydrazino]phenyl}-3H-quinazolin-4-one2.22 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 7.55-8.28 (m, 7H, Ar-H), 12.01 (s, 1H, NH), 13.52 (s, 1H, OH)Not specified3450, 3200 (NH), 1675 (C=O), 1600 (C=N)439, 441 [M⁺, M⁺+2]
6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinoneNot specifiedNot specifiedNot specified419.2 (M.w.)
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one5.64 (d, NH₂), 7.18 (d, Ar-H), 7.25 (d, Ar-H)24.5, 115.2, 126.8, 127.1, 129.9, 130.8, 134.9, 147.9, 155.5, 159.7, 162.03365, 3345 (N-H), 3068 (Ar C-H), 1698 (C=O)Not specified
6-Bromo-2-(chloromethyl)-3-[phenyl] quinazolin-4(3H)-oneNot specifiedNot specifiedNot specifiedNot specified

Source: Compiled from various research articles. mdpi.comptfarm.plmediresonline.orgresearchgate.net

Structure Activity Relationship Sar Studies of 6 Bromo 6h Quinazolin 4 One Derivatives

Influence of Substituents at the C-2 Position on Biological Activity

The C-2 position of the 6-bromo-6H-quinazolin-4-one scaffold is a critical site for chemical modification, significantly influencing the molecule's interaction with biological targets.

Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of various alkyl, aryl, and heteroaryl groups at the C-2 position has been explored to modulate the biological activity of this compound derivatives.

Research has shown that the nature of the substituent at C-2 can dramatically alter the cytotoxic properties of these compounds. For instance, in a series of 4-anilino-6-bromoquinazolines, derivatives with no substituent at the C-2 position showed no significant activity. However, the introduction of a 4-chlorophenyl group at this position resulted in a notable increase in cytotoxicity against cancer cell lines. nih.gov

Similarly, another study highlighted that 2-aryl-substituted quinazolines demonstrated potent inhibitory activity against EGFR and HER2. mdpi.com The electronic properties of the substituents on the phenyl ring were found to be crucial, with electron-withdrawing groups like -Cl, -Br, -F, and -SO2CH3 leading to higher inhibitory activity compared to electron-donating groups such as -CH3 and -OCH3. mdpi.com

Compound C-2 Substituent Biological Activity Reference
4-anilino-6-bromoquinazolinesUnsubstitutedNo significant cytotoxicity nih.gov
4-anilino-6-bromoquinazolines4-chlorophenylSignificant cytotoxicity nih.gov
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines4-bromo-phenylethylidene-hydrazinylHigh inhibitory activity toward EGFRwt mdpi.com

Incorporation of Thiol and Styryl Moieties

The incorporation of thiol and styryl groups at the C-2 position has been a successful strategy to enhance the biological profile of this compound derivatives.

A recent study focused on a series of quinazoline-4(3H)-one derivatives with a thiol group at the C-2 position. The variation in anticancer activity was directly affected by the different substitutions on the thiol group. nih.gov Specifically, a compound with an aliphatic linker attached to the thiol group (compound 8a) showed the most potent anticancer activity against MCF-7 and SW480 cell lines. nih.govresearchgate.net This suggests that the nature of the substituent on the thiol moiety plays a key role in the compound's efficacy. nih.gov

The introduction of a 2-styryl moiety has also been shown to enhance the antimicrobial and anticancer activities of quinazolinone derivatives. mdpi.com In a study on 6-bromo-2-styrylquinazolin-4(3H)-ones, compounds with unsubstituted phenyl (5a), 4-fluorophenyl (5b), and 3-methoxyphenyl (B12655295) (5d) at the styryl moiety exhibited increased potency against three cancer cell lines. mdpi.com Generally, the 6-bromo-2-styrylquinazolin-4-ones demonstrated better inhibitory activity than their corresponding 6-aryl–substituted counterparts. mdpi.com

Compound Series C-2 Moiety Key Findings Reference
Quinazoline-4(3H)-one derivativesThiol group with aliphatic linkerMost potent anticancer activity nih.govresearchgate.net
6-bromo-2-styrylquinazolin-4(3H)-onesStyryl (unsubstituted, 4-fluoro, 3-methoxy)Increased potency against cancer cell lines mdpi.com

Effect of Substituents at the N-3 Position on Biological Activity

The N-3 position of the this compound ring system is another key site for structural modification, with various substituents significantly impacting the resulting biological activities.

Aryl and Substituted Phenyl Analogues

The introduction of aryl and substituted phenyl groups at the N-3 position has been widely investigated. In a series of 6-substituted-4-anilinoquinazolines, substitution at the 3-position of the aniline (B41778) ring was found to improve potency as non-competitive antagonists of the mGlu5 receptor. nih.gov For instance, 3-fluoroaniline, 3-bromoaniline, and 3-methylaniline derivatives showed comparable or improved activity over the unsubstituted aniline analog. nih.gov

Another study synthesized a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. The presence of the phenyl group at the N-3 position was part of a rational design to improve electronic and hydrophobic interactions with the active site of the target enzyme. nih.gov

Compound Series N-3 Substituent Biological Activity Reference
6-substituted-4-anilinoquinazolines3-FluoroanilineImproved mGlu5 antagonist potency nih.gov
6-substituted-4-anilinoquinazolines3-BromoanilineComparable mGlu5 antagonist potency nih.gov
6-substituted-4-anilinoquinazolines3-MethylanilineComparable mGlu5 antagonist potency nih.gov
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativesPhenylDesigned for improved enzyme interaction nih.gov

Amino and Substituted Amino Groups

The incorporation of amino and substituted amino groups at the N-3 position has led to the discovery of compounds with significant biological activities. For example, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one suggested that the substitution of an amino group at position three increases antibacterial activity. mediresonline.org

Furthermore, the synthesis of 3-amino-2-methyl-6-bromoquinazoline-4(3H)–one and its derivatives has been reported, with these compounds showing analgesic activity. grafiati.com In another study, a series of 2,3,6-trisubstituted quinazolin-4-ones containing a substituted benzalamino group at the N-3 position were synthesized and screened for anticancerous activity. researchgate.net

Compound N-3 Substituent Biological Activity Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneAminoIncreased antibacterial activity mediresonline.org
3-amino-2-methyl-6-bromoquinazoline-4(3H)–oneAminoAnalgesic activity grafiati.com
2,3,6-trisubstituted quinazolin-4-onesSubstituted benzalaminoAnticancerous activity researchgate.net

Hybridization with Other Pharmacophores (e.g., Triazole, Pyrimidine)

Hybridizing the this compound scaffold with other pharmacologically active heterocycles like triazole and pyrimidine (B1678525) at the N-3 position is a modern strategy to develop novel therapeutic agents.

A study reported the synthesis of 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one, which showed selective influence on ovarian cancer cells. researchgate.netresearchgate.net This highlights the potential of combining the quinazolinone and triazole moieties to achieve targeted anticancer activity.

Another approach involved linking the quinazolinone nucleus with a pyrimidine ring. For instance, novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones were synthesized and evaluated for their antimicrobial activity. nih.gov The substituents on the phenyl ring attached to the pyrimidine moiety significantly influenced the antibacterial profile. nih.gov

Hybrid Scaffold Linked Pharmacophore at N-3 Biological Activity Reference
Quinazolinone-Triazole5-amino-1-phenyl-1H-1,2,3-triazoleSelective activity against ovarian cancer cells researchgate.netresearchgate.net
Quinazolinone-Pyrimidine4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidineAntimicrobial activity nih.gov

Role of the Bromine Atom at C-6 in Modulating Biological Activity

The presence of a halogen, specifically a bromine atom, at the C-6 position of the quinazolin-4-one ring is a critical determinant of biological activity. This substitution has been consistently shown to enhance the potency of various derivatives, particularly in the context of anticancer activity. researchgate.net The bromine atom's influence is attributed to its electronic and steric properties, which can modulate the molecule's binding affinity to target enzymes and receptors.

In studies of 2-styrylquinazolin-4(3H)-ones, 6-bromo derivatives demonstrated enhanced inhibitory activity against several cancer cell lines compared to their 6-aryl-substituted counterparts. mdpi.com For instance, the replacement of the C-6 bromine with a phenyl group led to diminished activity against most tested cell lines. mdpi.com Similarly, a comparison between 6-bromo-2-styrylquinazolin-4-ones and 6-(4-fluorophenyl) substituted derivatives revealed that the former generally exhibited superior cytotoxicity. mdpi.com This suggests that the bromine atom at C-6 is more favorable for this specific anticancer activity than a larger aryl group.

The significance of the C-6 bromine is further highlighted in studies where its replacement leads to a decrease or loss of activity. For example, in a series of 4-anilinoquinazolines, the 2-unsubstituted 6-bromo derivatives were found to be inactive. However, when the bromine was replaced by a 4-fluorophenyl group, the resulting compounds showed superior activity against HeLa cells, indicating that while bromine itself can be crucial, its interplay with other substituents determines the ultimate biological outcome. nih.gov In another study, it was noted that a single substitution at the sixth position, such as with bromine, appeared to be beneficial for increased antitumor activities in phenyl quinazolinone derivatives. researchgate.net

The table below summarizes the comparative activity of 6-bromo derivatives against other C-6 substituted analogs from a study on 2-styrylquinazolin-4(3H)-ones, illustrating the enhanced potency conferred by the bromine atom. mdpi.com

Compound TypeC-6 SubstituentC-2 SubstituentCell LineActivity (IC₅₀ µM)
5a BromoStyrylTK-10 (Renal)Potent
5b Bromo4-FluorostyrylTK-10 (Renal)Potent
5d Bromo3-MethoxystyrylTK-10 (Renal)Potent
6a PhenylStyrylMelanoma (UACC-62)22.99
6a PhenylStyrylBreast (MCF-7)37.18
6f 4-Fluorophenyl4-FluorostyrylMelanoma (UACC-62)19.70
6f 4-Fluorophenyl4-FluorostyrylBreast (MCF-7)29.26

Data sourced from a study evaluating in vitro cytotoxicity. mdpi.com "Potent" indicates significant activity was observed, though specific IC₅₀ values were not detailed in the summary.

Overall Structural Features Critical for Potency and Selectivity

Substitutions at the C-2 Position: The nature of the substituent at the C-2 position significantly impacts activity. For instance, in a series of 6-bromo-4-anilinoquinazolines, the 2-unsubstituted derivatives were inactive, but the introduction of a 4-chlorophenyl group at the C-2 position led to significant and selective cytotoxicity against HeLa cells. nih.gov This demonstrates a synergistic effect between the C-2 and C-6 substituents. Similarly, studies on 6-bromo-2-styrylquinazolin-4(3H)-ones showed that the substitution pattern on the styryl moiety influenced potency against different cancer cell lines. mdpi.com

Substitutions at the N-3 Position: The N-3 position of the quinazolinone ring is another crucial site for modification. In one study, a series of 6-bromo-2-phenyl-3-substituted benzalamino quinazolinones were synthesized. researchgate.net The variation in the benzalamino group at the N-3 position led to differing levels of anticancer activity, indicating that this position can be modified to modulate potency. researchgate.net In a different series, the introduction of various substituents at the N-3 position of a quinazolin-4-one core generally improved inhibitory potency against the SARS-CoV-2 main protease. nih.gov

Substitutions at the C-4 Position: The group at the C-4 position plays a vital role, particularly in derivatives designed as enzyme inhibitors. For example, SAR studies on 4-anilinoquinazolines, which are often EGFR tyrosine kinase inhibitors, have shown that lipophilic substituents on the aniline ring are important as they occupy a lipophilic pocket in the enzyme's active site. nih.gov While the primary scaffold in this article is the quinazolin-4-one , many potent inhibitors are derived from the corresponding 4-aminoquinazoline or 4-chloroquinazoline (B184009) intermediates, where the C-4 substituent is key for activity. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine from a 4-chloro derivative yielded a highly potent and selective EGFR inhibitor. mdpi.com

The following table presents data on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4-one derivatives with different S-substitutions at the C-2 position, highlighting the impact of these modifications on anticancer activity against MCF-7 and SW480 cell lines. researchgate.netnih.govnih.gov

CompoundS-Substitution at C-2MCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)
8a Ethyl15.85 ± 3.3217.85 ± 0.92
8c Benzyl (B1604629)>100>100
Erlotinib (Reference Drug)33.12 ± 1.8311.21 ± 1.12

Data sourced from a study on 6-bromo quinazoline (B50416) derivatives as cytotoxic agents. researchgate.netnih.govnih.gov

The data clearly shows that a simple aliphatic linker (ethyl group in compound 8a ) at the C-2 thio position resulted in the most potent compound against the MCF-7 cell line, significantly more potent than the reference drug Erlotinib and the benzyl-substituted analog (8c ). researchgate.netnih.gov This highlights the sensitivity of the biological activity to the nature of the substituent at this position.

Biological Activities of 6 Bromo 6h Quinazolin 4 One Derivatives: in Vitro Characterization and Mechanistic Insights

Anticancer Activity

The quinazoline (B50416) scaffold, particularly when substituted with a bromine atom at the 6-position, is a recognized pharmacophore in the design of anticancer agents. nih.govsemanticscholar.org Studies indicate that the presence of a halogen at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov The proposed mechanisms for the anticancer action of quinazoline derivatives are diverse and include the inhibition of the DNA repair enzyme system, inhibition of the Epidermal Growth Factor Receptor (EGFR), and inhibitory effects on tubulin polymerization. semanticscholar.orgnih.gov

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, SW480, A549, HepG2)

Derivatives of 6-bromo-quinazolin-4-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A series of novel 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were evaluated for their in vitro cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines. mdpi.com Similarly, another study synthesized new 6-bromo-quinazoline-4(3H)-one derivatives and tested their antiproliferative activity against MCF-7 and SW480 (colon carcinoma) cell lines. nih.gov

One study reported a series of 6-bromo-2-styrylquinazolin-4(3H)-ones, which were assessed for their anticancer properties against human renal (TK-10), melanoma (UACC-62), and breast (MCF-7) cancer cell lines. mdpi.com The results indicated that the 6-bromo derivatives generally exhibited enhanced inhibitory activity compared to their 6-aryl-substituted counterparts. mdpi.com For instance, compound 6-bromo-2-styrylquinazolin-4(3H)-one showed moderate activity against melanoma (UACC-62) and breast cancer (MCF-7) cell lines. mdpi.com

In another research effort, new hybrid derivatives of quinazoline-pyrimidine were designed and evaluated against three human cancer cell lines: MCF-7, A549, and SW-480. researchgate.net One particular compound, 1-((6-bromo-4-oxo-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-2-yl) methyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (compound 6n in the study), showed the highest antiproliferative activity with IC₅₀ values of 5.65 µM, 5.9 µM, and 2.3 µM against MCF-7, A549, and SW-480, respectively. researchgate.net

The cytotoxic activity of various 6-bromo-quinazolin-4-one derivatives is summarized in the interactive table below.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Source
8a (a 2-thio substituted derivative)MCF-715.85 ± 3.32 nih.gov
8a (a 2-thio substituted derivative)SW48017.85 ± 0.92 nih.gov
6n (a quinazoline-pyrimidine hybrid)MCF-75.65 ± 2.33 researchgate.net
6n (a quinazoline-pyrimidine hybrid)A5495.9 ± 1.69 researchgate.net
6n (a quinazoline-pyrimidine hybrid)SW-4802.3 ± 5.91 researchgate.net
6-Phenyl-2-styrylquinazolin-4-one (6a)MCF-737.18 mdpi.com
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-72.49 mdpi.com
3-methyl-quinazolinone derivativeHepG22.08 mdpi.com
Table 1: In Vitro Cytotoxicity of 6-Bromo-6H-quinazolin-4-one Derivatives

Inhibition of Key Molecular Targets (e.g., Epidermal Growth Factor Receptor (EGFR))

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, and numerous quinazoline derivatives have been developed as EGFR inhibitors. nih.govnih.gov The quinazoline core is considered a favorable scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site. researchgate.netmdpi.com Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are based on the quinazoline structure. nih.gov

Research has shown that 3-position substituted quinazoline derivatives can exert their cytotoxic effects through EGFR inhibition. nih.gov A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized as potential dual EGFR-HER2 inhibitors. mdpi.com One derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine , was found to be a highly selective and potent EGFR inhibitor with an IC₅₀ value of 0.096 μM. mdpi.com

Molecular docking and simulation studies have been employed to understand the binding interactions of these derivatives with the EGFR active site. nih.gov For instance, a study on 2-thio substituted quinazolin-4(3H)-one derivatives performed molecular docking to predict the binding mode within the EGFR active site. nih.gov These computational studies often reveal key hydrogen bonds and other interactions with important residues in the receptor's active site. nih.gov

Modulation of DNA Repair Enzymes and Tubulin Polymerization

Beyond EGFR inhibition, 6-bromo-quinazolin-4-one derivatives exert their anticancer effects through other mechanisms, including the modulation of DNA repair enzymes and tubulin polymerization. semanticscholar.orgnih.gov

DNA Repair Enzyme Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair and transcriptional regulation. nih.gov Some quinazolinone derivatives have been identified as inhibitors of this enzyme system. semanticscholar.orgnih.govmui.ac.ir For example, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) is a known potent PARP inhibitor. researchgate.net While specific studies focusing solely on 6-bromo derivatives are less common, the general mechanism is considered relevant to the broader class of quinazolinones.

Tubulin Polymerization Inhibition: Microtubules are essential for mitosis, making them a key target for anticancer drugs. nih.govmdpi.com Certain 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization. nih.govmdpi.com This inhibition disrupts microtubule organization, leading to mitotic arrest. mdpi.com The presence of a 2-styryl moiety on the quinazolinone core appears to be important for this activity. mdpi.com Further analysis suggests that substitutions on the aryl rings with halogens or methoxy (B1213986) groups can enhance microtubule binding. mdpi.com

Induction of Apoptosis in Cellular Models

A crucial mechanism for the anticancer activity of 6-bromo-quinazolin-4-one derivatives is the induction of programmed cell death, or apoptosis. nih.gov Studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines and cause cell cycle arrest. researchgate.netnih.govmdpi.com

For example, a highly active quinazoline-pyrimidine hybrid was found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net Similarly, another potent quinazolin-4(3H)-one derivative was shown to cause a significant increase in total apoptosis and induce cell cycle arrest at the G1/S phase in the HS 578T breast cancer cell line. nih.gov

The apoptotic activity of one derivative, compound 15d from a specific study, was assessed, revealing that it decreased cell viability by down-regulating anti-apoptotic proteins like Bcl2 and BclxL. researchgate.net Another study showed that their lead compound induced apoptosis by decreasing the expression of Bcl-2 and Mcl-1, while up-regulating the expression of Bax and cleaved PARP. mdpi.com

Antimicrobial Activity

Quinazolinone derivatives are noted for their wide range of biological activities, including significant antimicrobial properties. semanticscholar.orgmediresonline.org These compounds have shown efficacy against both bacteria and fungi, often through interactions with the cell wall and DNA structures. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 6-bromo-quinazolin-4-one have been synthesized and evaluated for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. mdpi.commediresonline.orgarabjchem.orgscispace.comresearchgate.net Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, along with the presence of a halogen atom at position 6, can enhance antimicrobial activity. nih.gov

In one study, Schiff bases and 2-azetidinones derived from 6-bromo-quinazolin-4(3H)-one were synthesized. arabjchem.org The resulting compounds, such as 6-Bromo-3-[3-chloro-4-(2-nitrophenyl)-2-oxoazetidin-1-yl]-2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)-one , showed good antimicrobial activity, with the 2-azetidinone derivatives being more active than the Schiff bases. nih.govarabjchem.org

Another study synthesized 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one and its precursor, finding that the substitution of an amino group at position three increased the antibacterial activity. mediresonline.org These compounds demonstrated higher activity against Staphylococcus aureus than the standard drug Ciprofloxacin. mediresonline.org A separate investigation synthesized a series of 2,4,6-trisubstituted quinazoline derivatives and found them to have good activity against Gram-positive bacteria like Staphylococcus epidermis and Gram-negative bacteria such as Pseudomonas aeruginosa. scispace.com

The antibacterial efficacy of several 6-bromo-quinazolin-4-one derivatives is presented in the interactive table below.

Compound DerivativeBacterial StrainActivity/Zone of Inhibition (mm)Source
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1)Staphylococcus aureus10 mediresonline.org
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2)Staphylococcus aureus16 mediresonline.org
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2)Bacillus species14 mediresonline.org
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2)Escherichia coli14 mediresonline.org
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (2)Klebsiella pneumonia14 mediresonline.org
2,4,6-trisubstituted quinazoline derivative (6e)Staphylococcus epidermisGood Activity scispace.com
2,4,6-trisubstituted quinazoline derivative (6e)Pseudomonas aeruginosaGood Activity scispace.com
6-Bromo-2-phenyl-3-(pyrimidin-2-yl)quinazolin-4(3H)-one (BQ2)Gram-positive & Gram-negativeEfficacy Tested researchgate.net
Table 2: Antibacterial Efficacy of this compound Derivatives

Antifungal Efficacy Against Various Fungal Strains

Derivatives of this compound have demonstrated notable antifungal activity against a variety of fungal strains. The introduction of different substituents on the quinazolinone core allows for the modulation of their antifungal potency.

For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antifungal properties. nih.gov Compounds within this series, particularly those with specific substitutions, exhibited good antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata when compared to the standard drug fluconazole. nih.gov Notably, compounds 2d , 2g , and 2h from this series showed significant efficacy. nih.gov Another study highlighted that 6-bromo-3-propylquinazolin-4-one (B7488161) displayed strong in vitro antifungal activity against the hyphal growth of F. oxysporum, Valsa mali, and Gibberella zeae. mdpi.com

The antifungal potential of these compounds is further exemplified by 6-bromo-4-ethoxyethylthio quinazoline, which showed high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Research into its mechanism of action against Gibberella zeae revealed that treatment with the compound led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net

Furthermore, the incorporation of other heterocyclic moieties, such as in 6-Bromo-2[(4-(2,3-dichlorophenyl))piperazin-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one and its metal chelates, has been investigated for antifungal activity against various fungi. researchgate.net Additionally, 6-bromo-2-styrylquinazolin-4(3H)-ones have been evaluated for their antifungal properties. mdpi.com

The following table summarizes the antifungal activity of selected this compound derivatives against various fungal strains.

Compound Name/SeriesFungal StrainsObserved ActivityReference
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (compounds 2d, 2g, 2h)Candida albicans, Aspergillus niger, Curvularia lunataGood antifungal activity nih.gov
6-bromo-3-propylquinazolin-4-oneF. oxysporum, Valsa mali, Gibberella zeaeStrong in vitro antifungal activity mdpi.com
6-bromo-4-ethoxyethylthio quinazolinePlant pathogenic fungiHigh antifungal activities (EC50: 17.47-70.79 μg/mL) researchgate.net
6-Bromo-2[(4-(2,3-dichlorophenyl))piperazin-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one and its metal chelatesVarious fungiAntifungal activity researchgate.net
6-bromo-2-styrylquinazolin-4(3H)-onesFungal strainsAntifungal properties mdpi.com

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been a significant area of research, with numerous studies demonstrating their efficacy in various in vitro and in vivo models. nih.govnih.govresearchgate.netptfarm.plmdpi.comresearchgate.netuniv-ovidius.ro

The anti-inflammatory activity of these derivatives is often evaluated through their ability to inhibit key inflammatory mediators and enzymes. A series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones, along with their corresponding azetidinone and thiazolidinone derivatives, were synthesized and screened for anti-inflammatory activity. nih.gov Among these, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (compound 21) demonstrated notable anti-inflammatory activity. nih.gov

Another study focused on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, which were evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema test in rats. nih.gov Compounds 2b and 2c from this series showed good anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.gov Furthermore, some 6-bromo-substituted-quinazolinone derivatives were identified as the most potent in a series of 3-naphtalene-substituted quinazolinones, showing a significant percentage of edema inhibition. mdpi.com

The synthesis of sulpha drug quinazolin-4-one derivatives has also yielded compounds with anti-inflammatory properties. researchgate.net For instance, 6-bromo -2-((2-(2-chlorophenyl)-4-oxothiazolidin-1-yl-amino) methyl)-N-(pyrimidin-2-ylbenzenesulfonamide) quinazolin-4(3H)-one (compound 29) showed better anti-inflammatory activity at graded doses. researchgate.net

The table below presents data on the in vitro anti-inflammatory potential of various this compound derivatives.

Compound/SeriesIn Vitro Model/AssayKey FindingsReference
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phentl]-2-methyl-6-bromo quinazolin-4-one (21)Not specifiedShowed better anti-inflammatory activity (32.5% inhibition) nih.gov
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2b, 2c)Carrageenan-induced paw oedema test in ratsGood anti-inflammatory activity comparable to ibuprofen nih.gov
6-bromo-substituted-quinazolinoneNot specifiedMost potent derivative in its series with 59.61% inhibition mdpi.com
6-bromo -2-((2-(2-chlorophenyl)-4-oxothiazolidin-1-yl-amino) methyl)-N-(pyrimidin-2-ylbenzenesulfonamide) quinazolin-4(3H)-one (29)Not specifiedShowed better anti-inflammatory activity at graded doses researchgate.net

Other Significant In Vitro Biological Activities

Beyond their antifungal and anti-inflammatory properties, derivatives of this compound have been investigated for a range of other important biological activities.

The quinazoline scaffold is a known pharmacophore in the development of antimalarial agents. nih.gov Several 6-bromo-quinazolin-4-one derivatives have been synthesized and evaluated for their potential to combat malaria. researchgate.netresearchgate.netnih.govacs.orgsemanticscholar.org

Research into quinazolinone-2-carboxamide derivatives identified several compounds with potent antiplasmodial activity against the 3D7 strain of P. falciparum. acs.org While specific 6-bromo derivatives were not the primary focus, the study provides a basis for their potential in this area. Another study on 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, derived from 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones, found them to be inactive against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. semanticscholar.org However, other research has indicated that 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of febrifugine, exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov

Compound/SeriesParasite StrainActivityReference
Quinazolinone-2-carboxamide derivativesP. falciparum (3D7 strain)Potent antiplasmodial activity acs.org
2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-onesP. falciparum (3D7 strain)Inactive semanticscholar.org
2,3-substituted quinazolin-4(3H)-one derivativesPlasmodium bergheiAntimalarial activity in mice nih.gov

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.govnih.govaccscience.com Quinazolin-4-one derivatives have been identified as potential non-covalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov

A study identified a quinazolin-4-one series of nonpeptidic, noncovalent SARS-CoV-2 Mpro inhibitors. nih.govnih.gov Compound C7 from this series exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to the initial lead compound, baicalein, with an IC50 value of 0.085 ± 0.006 μM. nih.govnih.gov This compound also showed effective inhibition of viral replication in SARS-CoV-2-infected Vero E6 cells (EC50 = 1.10 ± 0.12 μM) with low cytotoxicity. nih.govnih.gov While this study did not specifically focus on 6-bromo derivatives, the quinazolin-4-one core structure is central to the observed activity. Virtual screening of quinazoline derivatives against SARS-CoV-2 proteins, including Mpro, has also been conducted to identify potential inhibitors. researchgate.net

Compound/SeriesViral TargetKey FindingsReference
Quinazolin-4-one derivative (C7)SARS-CoV-2 MproIC50 = 0.085 ± 0.006 μM; EC50 = 1.10 ± 0.12 μM in Vero E6 cells nih.govnih.gov
Quinazoline derivativesSARS-CoV-2 Mpro, PLpro, RdRp, and Spike proteinsVirtual screening identified potential inhibitors researchgate.net

Quinazolin-4-one derivatives have a well-documented history of anticonvulsant activity. nih.govresearchgate.netresearchgate.netnih.govscispace.comnih.govresearchgate.netresearchgate.net The structural features of the quinazolinone ring system are considered important for this pharmacological effect. nih.gov

Studies have shown that 6,8-disubstituted-3H-quinazolin-4-one derivatives exhibit anticonvulsant activity. scispace.com The synthesis and evaluation of various novel quinazolin-4(3H)-one analogues have demonstrated their potential as anticonvulsant agents, with some compounds showing promising effects in the maximal electroshock (MES) test. researchgate.netresearchgate.net The substituents at positions 2 and 3 of the quinazolinone ring are crucial for modulating the anticonvulsant potency. nih.gov For example, a study on two series of quinazolin-4(3H)-one derivatives with allyl and benzyl (B1604629) substitutions at position 3, and various S-methyl-keto-aryl or S-acetamido fragments at position 2, revealed that most of the compounds exhibited anticonvulsant properties. nih.gov

Compound/SeriesTest ModelActivityReference
6,8-disubstituted-3H-quinazolin-4-one derivativesMES induced convulsionsAnticonvulsant activity scispace.com
Novel quinazolin-4(3H)-one analoguesMES testPromising anticonvulsant effects researchgate.netresearchgate.net
3-allyl/benzyl-2-substituted-quinazolin-4(3H)-onesNot specifiedMost compounds exhibited anticonvulsant properties nih.gov

Dipeptidyl Peptidase-4 (DPP4) Inhibition

Dipeptidyl Peptidase-4 (DPP4) is a well-validated therapeutic target for the management of type 2 diabetes mellitus. nih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion and regulating blood glucose levels. researchgate.net By inhibiting DPP4, the levels of active incretins are prolonged, leading to improved glycemic control. researchgate.net

The quinazolinone framework has been identified as a promising scaffold for the development of novel DPP4 inhibitors. semanticscholar.org Within this class, 6-bromo-quinazolin-4-one derivatives have been specifically investigated for their potential as antidiabetic agents.

In a recent study, a novel series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives was designed and synthesized as potential DPP4 inhibitors. nih.govnih.gov The biological evaluation of these compounds revealed that the presence of a bromo group at the 6-position of the quinazoline ring played an essential role in their inhibitory activity. nih.gov

One of the most potent compounds from this series was compound 9i , which features a 6-bromo quinazoline ring and a 4-chloro substitution on a phenyl moiety. nih.govnih.gov This derivative demonstrated promising inhibitory activity against the DPP4 enzyme with a half-maximal inhibitory concentration (IC₅₀) of 9.25 ± 0.57 µM. nih.gov Kinetic studies further elucidated its mechanism of action, revealing that compound 9i acts as a competitive inhibitor of the DPP4 enzyme, with a Ki value of 12.01 µM. nih.govnih.gov Computational modeling supported these findings, showing appropriate binding interactions within the active site of the DPP4 target. nih.gov The structure-activity relationship (SAR) studies highlighted that for analogues with the 6-bromo substitution, the presence of an electronegative group on the phenyl moiety enhanced DPP4 inhibitory activity. nih.gov

Table 1: DPP4 Inhibitory Activity of a 6-Bromo-quinazolin-4-one Derivative

CompoundDescriptionIC₅₀ (µM)Inhibition TypeReference
Compound 9iA 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivative with a 6-bromo quinazoline ring and a 4-chlorophenyl moiety.9.25 ± 0.57Competitive nih.govnih.gov

Anthelmintic Activity

Helminth infections are a major global health concern, affecting a significant portion of the world's population, particularly in developing countries. The rise of resistance to existing anthelmintic drugs necessitates the discovery of new and effective therapeutic agents.

Recent research has explored the potential of 6-bromo-quinazolin-4-one derivatives as a new class of anthelmintic agents. asianpubs.orgresearchgate.net A study involving the synthesis of eight novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (designated BQ1-8) investigated their anthelmintic properties in vitro. asianpubs.orgresearchgate.net

The effectiveness of these compounds was evaluated using a conventional method that measures the time taken for paralysis and mortality in earthworms. asianpubs.orgresearchgate.net This assay provides valuable preliminary insights into the potential anthelmintic efficacy of the synthesized molecules. asianpubs.org The results from these in vitro assays indicate that derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-one possess notable anthelmintic properties. asianpubs.orgresearchgate.net

Table 3: Investigated 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-one Derivatives for Anthelmintic Activity

Compound SeriesDescriptionIn Vitro AssayReference
BQ1-8A series of eight novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones.Time to paralysis and mortality in earthworms. asianpubs.orgresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Molecular docking studies have been instrumental in predicting how 6-bromo-quinazolin-4-one derivatives interact with various protein targets. These simulations provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of these ligands. For instance, docking simulations of 6-bromo-2-styrylquinazolin-4(3H)-ones were performed to understand their binding motif within the active sites of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). mdpi.comresearchgate.net Similarly, studies on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have used molecular modeling to investigate their interaction with the Epidermal Growth Factor Receptor (EGFR) active site. mdpi.com These predictive studies are crucial in the early stages of drug design, helping to identify and prioritize compounds for synthesis and further biological evaluation. researchgate.net

Computational studies have successfully elucidated the binding modes of 6-bromo-quinazolin-4-one derivatives with several key biological receptors implicated in cancer.

Epidermal Growth Factor Receptor (EGFR): Several studies have focused on docking 6-bromo-quinazolin-4-one derivatives into the ATP-binding site of EGFR. In one study, a series of new 6-bromo quinazoline-4(3H)-one derivatives were docked against EGFR (PDB ID: 1M17). nih.gov The most active compound, 8a , exhibited a binding energy of -6.7 kcal/mol. nih.gov Its binding was stabilized by hydrogen bonds between the thio group of its alkyl ring and the Lys721 residue, alongside π-sulfur and halogen bond interactions. nih.gov In contrast, a less active compound, 8c , had a binding energy of -5.3 kcal/mol. nih.gov These findings suggest that specific substitutions on the quinazoline core significantly influence the binding affinity and interaction patterns with key amino acid residues like Lys721, Cys773, and Met769, which are crucial for inhibitor binding. mdpi.comnih.gov Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines also highlighted the importance of interactions within the EGFR active site for their inhibitory activity. mdpi.com

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): DHFR and TS are critical enzymes in nucleotide synthesis and are well-established targets for anticancer drugs. mdpi.comnih.gov Molecular docking studies were conducted on 6-bromo-2-styrylquinazolin-4(3H)-ones to predict their binding modes with both human DHFR and TS. mdpi.comresearchgate.net The research aimed to understand the hypothetical protein-ligand binding interactions and compare the binding affinity and conformations with known inhibitors. mdpi.comresearchgate.net These in silico studies are valuable for guiding the design of new quinazolinone derivatives that can effectively inhibit these essential enzymes. mdpi.comnih.govnih.gov

Compound/Derivative SeriesTarget ProteinKey FindingsBinding Energy (kcal/mol)Interacting ResiduesReference
6-Bromo quinazoline-4(3H)-one derivative (8a)EGFRMost potent compound in the series.-6.7Lys721, Val702, Ala719, Leu764, Met742 nih.gov
6-Bromo quinazoline-4(3H)-one derivative (8c)EGFRLess active compound in the series.-5.3Thr766, Leu764, Phe699, Val702, Leu820 nih.gov
6-Bromo-2-styrylquinazolin-4(3H)-onesDHFR & TSIn silico studies performed to recognize hypothetical binding motifs.Not specifiedNot specified mdpi.comresearchgate.net
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesEGFR/HER2Binding mode found to be consistent with inhibitory activity.Not specifiedNot specified mdpi.com

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT analysis provides valuable information about a molecule's electronic parameters and reactivity. nih.gov

A study involving 6-bromo quinazoline derivatives utilized DFT calculations at the B3LYP/6–31 + G(d,p) level of theory to compare the most active compound (8a ) and a less active one (8c ). nih.gov The analysis of electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's behavior in various reactions. The results indicated that compound 8a was thermodynamically more stable than 8c , which could contribute to its higher biological activity. nih.gov Such quantum chemical calculations are essential for justifying experimental biological results and providing deeper insights into the intrinsic properties of the molecules. nih.gov

Compound/DerivativeComputational MethodKey FindingsReference
6-Bromo quinazoline derivative (8a)DFT at B3LYP/6–31 + G(d,p)Thermodynamically more stable than 8c. nih.gov
6-Bromo quinazoline derivative (8c)DFT at B3LYP/6–31 + G(d,p)Thermodynamically less stable than 8a. nih.gov

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile.

Computational tools are frequently employed to predict the drug-likeness and bioactivity scores of novel compounds. For a series of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, various computational platforms such as PASS, Molinspiration, Osiris, and SwissADME were used to predict properties like drug-likeness and bioactivity scores. researchgate.net These predictions are based on the molecular structure and help to identify compounds with favorable ADME profiles and a higher probability of being successful drug candidates. researchgate.neteco-vector.com Studies on other quinazolinone derivatives have also shown the utility of in silico ADME predictions, indicating that many synthesized compounds possess suitable drug-like properties for further development. eco-vector.comnih.gov

Derivative SeriesComputational Tools UsedPredicted PropertiesReference
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-onesPASS, Molinspiration, Osiris, SwissADMEDrug-likeness, bioactivity scores, toxicity, molecular targets researchgate.net
General QuinazolinonesQikProp (Schrodinger)Drug-like properties (ADME) eco-vector.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Target Prediction

Computational chemistry and molecular modeling have become instrumental in modern drug discovery for the in silico prediction of potential biological targets for novel compounds. For derivatives of 6-bromo-quinazolin-4-one, various computational studies have been conducted to elucidate their potential molecular targets, offering insights into their mechanisms of action. These investigations primarily involve molecular docking simulations and predictions based on structure-activity relationships using specialized software.

Several studies have focused on the potential of 6-bromo-quinazolin-4-one derivatives as anticancer agents, with a significant emphasis on their interaction with the epidermal growth factor receptor (EGFR). Molecular docking and molecular dynamics (MD) simulations have been employed to predict the binding modes of these compounds within the EGFR active site. nih.govresearchgate.net For instance, a series of new 6-bromo quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic effects, with computational studies suggesting EGFR as a plausible receptor. nih.gov

In a different approach, computational tools such as PASS (Prediction of Activity Spectra for Substances), Molinspiration, Osiris, and SwissADME have been utilized to forecast the molecular targets of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones. researchgate.net These predictions cover a wide range of biological activities and potential targets, including enzymes and kinases. researchgate.net

Further diversifying the potential applications of this scaffold, docking studies have been performed on 6-bromo-2-styrylquinazolin-4-ones against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two crucial enzymes in nucleotide synthesis and established anticancer targets. mdpi.com Other research has pointed towards Poly(ADP-ribose) polymerase 10 (PARP10) as a potential target for amino quinazolin-4(3H)-one derivatives, with docking studies revealing key interactions within the enzyme's active site. d-nb.info Additionally, derivatives of 6-bromo quinazoline have been investigated as potential dipeptidyl peptidase-4 (DPP4) inhibitors, with computational approaches supporting the designed strategy. bohrium.com

The GABAA receptor, a key player in the central nervous system, has also been explored as a potential target. In silico studies have been used to predict the binding modes of quinazolin-4(3H)-one analogs at the β(+)/α(−) interface of the GABAA receptor's transmembrane domain. sci-hub.se

The table below summarizes the predicted molecular targets for various derivatives of 6-bromo-quinazolin-4-one based on computational and molecular modeling investigations.

Table 1: Predicted Molecular Targets for 6-Bromo-Quinazolin-4-one Derivatives

Derivative Class Predicted Molecular Target(s) Computational Method(s) Used Reference(s)
6-Bromo quinazoline derivatives Epidermal Growth Factor Receptor (EGFR) Molecular Docking, MD Simulation nih.govresearchgate.net
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones Enzymes, Kinases PASS, Molinspiration, Osiris, SwissADME researchgate.net
6-Bromo-2-styrylquinazolin-4-ones Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) Molecular Docking mdpi.com
Amino quinazolin-4(3H)-one derivatives Poly(ADP-ribose) polymerase 10 (PARP10) Molecular Docking d-nb.info
6-Bromo quinazoline derivatives Dipeptidyl peptidase-4 (DPP4) Computational Approach bohrium.com

These computational predictions provide a valuable starting point for the experimental validation and further development of 6-bromo-quinazolin-4-one derivatives as therapeutic agents targeting a range of diseases.

Future Directions and Research Perspectives for 6 Bromo 6h Quinazolin 4 One

Rational Design and Synthesis of Novel Scaffolds with Enhanced Selectivity

The future of drug development centered on the 6-bromo-6H-quinazolin-4-one core lies in the rational design and synthesis of new molecular frameworks with improved selectivity for their biological targets. This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

One promising strategy involves the strategic modification of the quinazolinone scaffold. For instance, research has focused on introducing various functional groups at different positions of the quinazoline (B50416) ring to enhance biological activity. Structure-activity relationship (SAR) studies have underscored the importance of substituents at the 2, 6, and 8 positions in determining the pharmacological profile of these compounds. nih.gov A recent study detailed the rational design of a new series of 6-bromo-quinazoline-4(3H)-one derivatives bearing a thiol group at the 2-position, which were synthesized as potential anticancer agents. nih.gov

Another key approach is the use of advanced synthetic methodologies to build upon the 6-bromoquinazolin-4-one core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to synthesize novel 6-aryl-2-styrylquinazolin-4(3H)-ones from 6-bromo-2-styrylquinazolin-4(3H)-one precursors. mdpi.com This method allows for the introduction of diverse aryl groups at the 6-position, creating a library of compounds for biological evaluation. mdpi.com Similarly, palladium-catalyzed reactions have been employed to forge Csp2-Csp2 bonds between the C-6 of the quinazoline ring and other heterocyclic systems like pyrimidine (B1678525), yielding novel frameworks with potential antibacterial properties. rroij.comrroij.com

Furthermore, the concept of creating hybrid molecules by incorporating known pharmacophores is a key area of development. This involves designing dual-target inhibitors, such as the rationally designed quinazolin-4-one-based hydroxamic acids that act as both PI3K and HDAC inhibitors. nih.gov This strategy of combining functionalities aims to create synergistic effects and overcome drug resistance.

The synthesis of these novel scaffolds often begins with foundational molecules like 5-bromoanthranilic acid, which can be reacted with reagents such as acetic anhydride (B1165640) or formamide (B127407) to produce the core 6-bromoquinazolin-4(3H)-one structure. rroij.comnih.gov From this intermediate, further modifications can be made, for example, by treating it with various substituted anilines to generate a range of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. nih.gov

Exploration of Emerging Biological Targets and Disease Areas

While much of the focus on 6-bromo-quinazolin-4-one derivatives has been in oncology, future research is expanding to explore a wider range of biological targets and disease areas. The inherent versatility of the quinazolinone scaffold makes it a promising candidate for developing treatments for various ailments. nih.govmdpi.com

Neurodegenerative Diseases: Quinazoline derivatives are being investigated for their potential in treating Alzheimer's disease. mdpi.com Research is exploring their ability to inhibit key enzymes like acetylcholinesterase and beta-secretase and to prevent the accumulation of amyloid-beta plaques, which are hallmarks of the disease. mdpi.com

Infectious Diseases: The quinazolinone nucleus is a valuable scaffold for developing new antimicrobial and antimalarial agents. nih.govimrpress.com Certain derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes for the survival of pathogens. mdpi.com Halofuginone, a bromo-chloro-substituted quinazolinone, is a known coccidiostat and also exhibits antimalarial properties. nih.govimrpress.com Research into new 6-bromo-quinazolin-4-one derivatives could yield novel antibiotics to combat drug-resistant bacteria or more effective antimalarial treatments. mdpi.combiomedpharmajournal.org

Inflammatory and Other Diseases: The broad spectrum of biological activities reported for quinazolinones includes anti-inflammatory, analgesic, antihypertensive, and antiviral properties. nih.govmdpi.com This suggests that new derivatives of this compound could be designed to target specific pathways involved in these conditions.

Oncology: Within cancer research, efforts are moving beyond established targets. While EGFR remains a key focus, new 6-bromo-quinazoline derivatives are being evaluated as inhibitors of other critical targets like vascular endothelial growth factor receptor 2 (VEGFR-2), tubulin, and multiple tyrosine kinases such as CDK2 and HER2. nih.govnih.gov The goal is to develop agents that can overcome resistance to existing therapies and offer new options for various cancer types, including breast, lung, and pancreatic cancer. nih.govnih.gov

Advanced Computational Methodologies in Drug Design

Modern drug discovery is increasingly driven by advanced computational methods, which are poised to play a pivotal role in the future development of this compound-based therapeutics. These in silico techniques accelerate the design and optimization process, reduce costs, and provide deep insights into molecular interactions. openmedicinalchemistryjournal.comemanresearch.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking are invaluable. emanresearch.org Researchers have used molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and interaction modes of novel 6-bromo quinazoline derivatives with target enzymes like EGFR. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for a compound's potency and selectivity, thereby guiding the design of more effective inhibitors. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are employed. emanresearch.org 3D-QSAR and pharmacophore modeling can identify the essential structural features of a molecule that are responsible for its biological activity. emanresearch.org This information is then used to design new compounds with enhanced properties.

Virtual Screening: This computational technique allows for the rapid screening of large libraries of virtual compounds against a specific biological target to identify potential hits. openmedicinalchemistryjournal.com This can significantly narrow down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

ADMET Prediction and Quantum Chemistry: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. rsc.org Furthermore, methods like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis can confirm the electronic stability and reactivity of a compound, providing a more complete picture of its potential as a drug. nih.govrsc.org These predictive models help in selecting candidates with favorable pharmacokinetic profiles early in the discovery pipeline.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully explore the therapeutic potential of the this compound scaffold, future research will increasingly integrate high-throughput screening (HTS) and combinatorial chemistry. These powerful technologies enable the rapid synthesis and evaluation of large numbers of compounds, dramatically accelerating the pace of drug discovery.

Combinatorial Chemistry: This approach facilitates the synthesis of large, diverse libraries of related compounds. Methodologies like one-pot synthesis reactions are particularly well-suited for generating libraries of substituted quinazolin-4(3H)-ones. researchgate.net By systematically varying the substituents at different positions on the 6-bromo-quinazolin-4-one core, chemists can create a vast chemical space to explore for biological activity. For example, a library of quinazolin-4-one thioether linked 5-aryl-1,2,4-triazoles was designed and synthesized for evaluation. tandfonline.com

High-Throughput Screening (HTS): HTS allows for the automated testing of thousands of compounds against a specific biological target in a short period. nih.govthermofisher.com Screening the libraries generated through combinatorial synthesis can quickly identify "hit" compounds with desired activity. thermofisher.com These hits then serve as the starting point for further optimization through medicinal chemistry and computational design. For instance, HTS has been successfully used to identify small molecule effectors for various biological pathways. nih.govnih.gov The combination of diverse chemical libraries, such as the Maybridge screening collection which contains over 51,000 unique organic compounds, with robust HTS assays is a cornerstone of modern drug discovery. thermofisher.com

The synergy between combinatorial chemistry and HTS provides a systematic and efficient way to navigate the complex structure-activity landscape of this compound derivatives. This integrated approach will be crucial for discovering novel drug candidates with enhanced potency, selectivity, and favorable drug-like properties for a multitude of disease areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.